molecular formula C23H20FNO4 B11066625 Benzyl 2-(4-fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Benzyl 2-(4-fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Cat. No.: B11066625
M. Wt: 393.4 g/mol
InChI Key: RSGURPYXAJJYPG-UHFFFAOYSA-N
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Description

BENZYL 3-[(4-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a carboxylate ester. Its intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of BENZYL 3-[(4-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE involves multiple steps, typically starting with the preparation of the core tricyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the tricyclic ring system. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzyl and fluorophenyl groups allows for selective oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic rings or the carbonyl group.

Scientific Research Applications

BENZYL 3-[(4-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of BENZYL 3-[(4-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of cellular processes.

Comparison with Similar Compounds

Similar compounds to BENZYL 3-[(4-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE include other tricyclic structures with similar functional groups. These compounds may share some chemical properties but differ in their specific biological activities and applications. Examples of similar compounds include:

The uniqueness of BENZYL 3-[(4-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE lies in its specific tricyclic structure and the presence of both benzyl and fluorophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20FNO4

Molecular Weight

393.4 g/mol

IUPAC Name

benzyl 3-[(4-fluorophenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate

InChI

InChI=1S/C23H20FNO4/c24-17-8-6-15(7-9-17)12-25-14-23-11-10-18(29-23)19(20(23)21(25)26)22(27)28-13-16-4-2-1-3-5-16/h1-11,18-20H,12-14H2

InChI Key

RSGURPYXAJJYPG-UHFFFAOYSA-N

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=C(C=C4)F)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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